molecular formula C12H11F3O2 B6317660 4-Ethoxy-1,1,1-trifluoro-4-phenylbut-3-en-2-one;  98% CAS No. 109773-81-1

4-Ethoxy-1,1,1-trifluoro-4-phenylbut-3-en-2-one; 98%

Cat. No. B6317660
CAS RN: 109773-81-1
M. Wt: 244.21 g/mol
InChI Key: YAPXVYOTRJEEJF-NTMALXAHSA-N
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Description

4-Ethoxy-1,1,1-trifluoro-4-phenylbut-3-en-2-one (also known as 4-ethoxy-TFBP or 4-E-TFBP) is an organic compound with a molecular formula of C9H9F3O2. It is a colorless liquid that is soluble in most organic solvents and has a boiling point of 135°C. 4-E-TFBP is a fluorinated compound that is used in various scientific research applications due to its unique physical and chemical properties.

Scientific Research Applications

4-E-TFBP has been used in various scientific research applications due to its unique physical and chemical properties. It has been used as a building block for the synthesis of various compounds, such as polymers, pharmaceuticals, and agrochemicals. It has also been used as a precursor for the synthesis of fluorinated compounds, such as fluorinated polymers, surfactants, and biocides. In addition, 4-E-TFBP has been used as a solvent for the synthesis of organic compounds and as a reagent for the synthesis of polymers.

Mechanism of Action

The mechanism of action of 4-E-TFBP is not fully understood. However, it is believed that its unique physical and chemical properties allow it to interact with other molecules in a variety of ways. For example, it can act as a Lewis acid or base, allowing it to catalyze a variety of reactions. In addition, it can act as a hydrogen-bond donor or acceptor, allowing it to form hydrogen bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-E-TFBP have not been extensively studied. However, some studies have suggested that it may be toxic to certain organisms, such as fish, due to its ability to disrupt the normal functioning of cells. In addition, it has been suggested that 4-E-TFBP may have an effect on the endocrine system due to its ability to bind to hormones and other molecules.

Advantages and Limitations for Lab Experiments

4-E-TFBP has a number of advantages for use in laboratory experiments. It is a colorless liquid that is soluble in most organic solvents, making it easy to handle and store. In addition, it is relatively stable and has a low boiling point, making it suitable for use in a variety of experiments. However, it is important to note that 4-E-TFBP is a fluorinated compound and can be toxic if not handled properly.

Future Directions

There are a number of potential future directions for research involving 4-E-TFBP. These include further studies into its biochemical and physiological effects, as well as its potential applications in pharmaceuticals, agrochemicals, and other fields. In addition, further studies into its mechanism of action and its ability to interact with other molecules could lead to new uses for this compound. Finally, further research into its synthesis and other aspects of its chemistry could lead to new methods of producing this compound.

Synthesis Methods

4-E-TFBP can be synthesized by a two-step process. The first step involves the synthesis of 4-ethoxy-2,2,2-trifluoro-4-phenylbut-3-en-1-ol (4-E-TFPB) by the reaction of 4-ethoxy-2-fluoro-4-phenylbut-3-en-1-ol (4-E-FPB) with trifluoroacetic acid. The second step involves the conversion of 4-E-TFPB to 4-E-TFBP by a dehydration reaction catalyzed by a strong acid such as sulfuric acid.

properties

IUPAC Name

(Z)-4-ethoxy-1,1,1-trifluoro-4-phenylbut-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O2/c1-2-17-10(8-11(16)12(13,14)15)9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPXVYOTRJEEJF-NTMALXAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=CC(=O)C(F)(F)F)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=C\C(=O)C(F)(F)F)/C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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